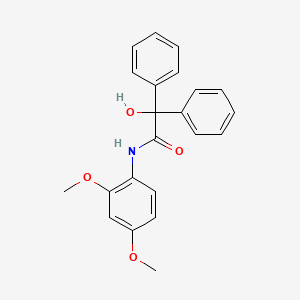![molecular formula C17H16N4O2S B4264882 N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264882.png)
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as ACT-335827, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrazole carboxamide class of compounds and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of the cyclic AMP-specific phosphodiesterase 4 (PDE4) enzyme. PDE4 is an enzyme that is involved in the breakdown of cyclic AMP, a key signaling molecule in the body. By inhibiting PDE4, N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide increases the levels of cyclic AMP, leading to downstream effects that result in its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activation of inflammatory cells, such as macrophages. In addition, it has been shown to reduce pain behaviors in preclinical models of inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for PDE4, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the specific disease or condition being studied. In addition, its pharmacokinetic properties, such as its bioavailability and half-life, may affect its efficacy and suitability for clinical use.
Zukünftige Richtungen
There are several future directions for research on N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in combination with other drugs for cancer therapy. Another area of interest is its potential use in treating neuroinflammatory conditions, such as multiple sclerosis. Finally, further studies are needed to better understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of inflammatory pain. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-21-14(7-8-19-21)16(23)20-17-13(15(18)22)10-12(24-17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,18,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDVCNRJLMAXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-N-[1-(4-isopropylphenyl)propyl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264805.png)

![3-({[3,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4264820.png)
![6-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264829.png)
![2-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4264835.png)
![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264837.png)
![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264841.png)
![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4264844.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264848.png)
![diisopropyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4264856.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264864.png)
![N-[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4264873.png)
![N,N'-2,6-pyridinediylbis[2-(2-chlorophenyl)acetamide]](/img/structure/B4264881.png)
![methyl 5-ethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264899.png)